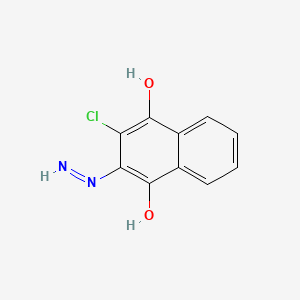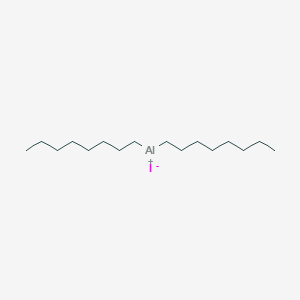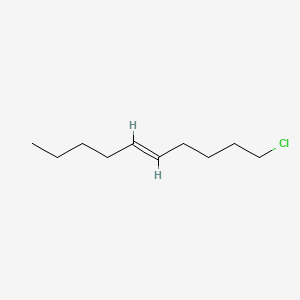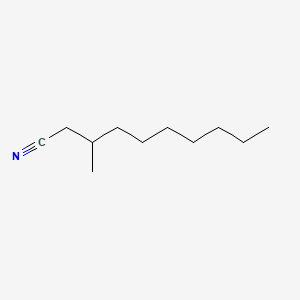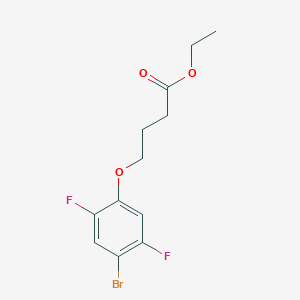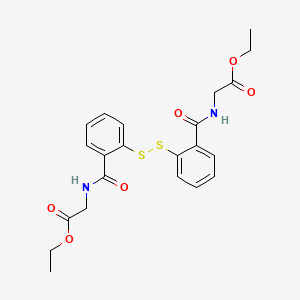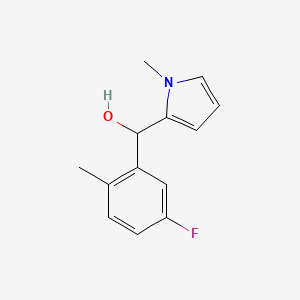
D-Glucitol 3-(bromoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol 3-(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction can be summarized as follows: [ \text{D-Glucitol} + \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol 3-(bromoacetate)} + \text{Water} ]
Industrial Production Methods: Industrial production of D-Glucitol 3-(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reactants, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucitol 3-(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The hydroxyl groups on the glucitol backbone can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride, are commonly used.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glucitol 3-(bromoacetate) is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, D-Glucitol 3-(bromoacetate) is used to study enzyme-substrate interactions and metabolic pathways. It is also explored for its potential use in drug delivery systems due to its ability to form stable conjugates with bioactive molecules .
Industry: In the industrial sector, D-Glucitol 3-(bromoacetate) is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and material science .
Wirkmechanismus
The mechanism of action of D-Glucitol 3-(bromoacetate) involves its interaction with specific molecular targets, such as enzymes and receptors. The bromoacetate group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule .
Vergleich Mit ähnlichen Verbindungen
- D-Glucitol 1-(bromoacetate)
- D-Glucitol 6-(bromoacetate)
- D-Glucitol 3,6-bis(bromoacetate)
Comparison: D-Glucitol 3-(bromoacetate) is unique due to the specific positioning of the bromoacetate group on the third carbon of the glucitol backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, such as D-Glucitol 1-(bromoacetate) and D-Glucitol 6-(bromoacetate), D-Glucitol 3-(bromoacetate) exhibits distinct chemical behavior and applications .
Eigenschaften
CAS-Nummer |
94201-41-9 |
|---|---|
Molekularformel |
C8H15BrO7 |
Molekulargewicht |
303.10 g/mol |
IUPAC-Name |
[(2S,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] 2-bromoacetate |
InChI |
InChI=1S/C8H15BrO7/c9-1-6(14)16-8(5(13)3-11)7(15)4(12)2-10/h4-5,7-8,10-13,15H,1-3H2/t4-,5+,7-,8-/m1/s1 |
InChI-Schlüssel |
OSBOGWJBMWVGFO-IXROVEORSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](CO)O)OC(=O)CBr)O)O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)OC(=O)CBr)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


